Indirubin-3'-monoxime
Vue d'ensemble
Description
Indirubin-3’-monoxime is a potent, reversible, and ATP-compatible inhibitor of GSK-3β (glycogen synthase kinase 3β), Cdk1 (cyclin-dependent kinase1) and Cdk5 . It inhibits the proliferation of a large range of cells by arresting them in the G2/M phase of the cell cycle .
Synthesis Analysis
Based on the unique scaffold of indirubin, an active ingredient of traditional Chinese medicine formulation Danggui Luhui Wan, 29 indirubin-3’-monoximes were synthesized .
Molecular Structure Analysis
The molecular structure of Indirubin-3’-monoxime has been analyzed using X-ray diffraction .
Chemical Reactions Analysis
Indirubin-3’-monoxime is a potent inhibitor of GSK-3β, and weakly inhibits 5-Lipoxygenase, with IC50s of 22 nM and 7.8-10 µM, respectively .
Physical And Chemical Properties Analysis
Indirubin-3’-monoxime has a molecular formula of C16H11N3O2 and a molecular weight of 277.28 . It is a solid substance that is soluble in DMSO .
Applications De Recherche Scientifique
1. Antibacterial Activity
- Application Summary: Indirubin-3’-monoxime has been found to have potent antibacterial activity. It has been synthesized and evaluated for its antibacterial activities against S. aureus ATCC25923 .
- Methods of Application: The compound was synthesized and its antibacterial activity was evaluated in vitro . Relevant experiments including electron microscopy observations, PI staining, and the leakage of extracellular potassium ions and nucleic acid (260 nm) have been performed after treating S. aureus with indirubin-3’-monoxime .
- Results: The results demonstrated that the synthesized indirubin-3’-monoximes displayed good potency against S. aureus ATCC25923 (MIC = 0.4–25.6 μg mL −1) . More importantly, indirubin-3’-monoxime has certain synergistic effect with levofloxacin against clinic multidrug-resistant S. aureus .
2. Cancer Treatment
- Application Summary: Indirubin-3’-monoxime (I3M), a potent cyclin-dependent kinase inhibitor, has therapeutic effects in other cancer cells . It has been found to sensitize MM cells to bortezomib-induced apoptosis .
- Methods of Application: The compound was tested in vitro for its ability to induce DNA damage, cell cycle arrest, and abrogate NF-κB activation . It was also found to efficiently down-regulate USP7 expression, promote NEK2 degradation, and suppress NF-κB signaling in MM .
- Results: The results revealed that I3M acts as a multifaceted regulator of cell death .
Safety And Hazards
Propriétés
IUPAC Name |
3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-16-13(9-5-1-3-7-11(9)18-16)15-14(19-21)10-6-2-4-8-12(10)17-15/h1-8,17-18,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCPPVRJPILDIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=C(C4=CC=CC=C4N3)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416111 | |
Record name | Indirubin-3'-monoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indirubin-3'-monoxime | |
CAS RN |
160807-49-8 | |
Record name | Indirubin-3'-monoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160807498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indirubin-3'-monoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.